molecular formula C17H17Br2N3O2 B11566140 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11566140
M. Wt: 455.1 g/mol
InChI Key: KSTWYDROVHFRBW-ZVBGSRNCSA-N
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Description

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C17H15Br2N3O2 This compound is known for its unique chemical structure, which includes both bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 2,6-dibromo-4-methylaniline with acetohydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-methylphenyl acetate
  • 2,6-Dibromo-4-methylphenol
  • 2,6-Dibromo-4-methylphenyl hydrazide

Uniqueness

Compared to similar compounds, 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of bromine and methoxy functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17Br2N3O2

Molecular Weight

455.1 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylanilino)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17Br2N3O2/c1-11-7-14(18)17(15(19)8-11)20-10-16(23)22-21-9-12-3-5-13(24-2)6-4-12/h3-9,20H,10H2,1-2H3,(H,22,23)/b21-9+

InChI Key

KSTWYDROVHFRBW-ZVBGSRNCSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC=C(C=C2)OC)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC=C(C=C2)OC)Br

Origin of Product

United States

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